![molecular formula C3H2Cl2F4O B14682622 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane CAS No. 37031-38-2](/img/structure/B14682622.png)
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is a chemical compound with the molecular formula C3H2Cl2F4O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with chlorofluoromethane in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl methyl ether
- 1-Chloro-1,2,2-trifluoro-2-methoxyethane
- 2-Chloro-1,1,2-trifluoro-1-methoxyethane
Uniqueness
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties include high reactivity and stability, making it valuable in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
37031-38-2 |
|---|---|
Molekularformel |
C3H2Cl2F4O |
Molekulargewicht |
200.94 g/mol |
IUPAC-Name |
2-chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane |
InChI |
InChI=1S/C3H2Cl2F4O/c4-1(6)3(8,9)10-2(5)7/h1-2H |
InChI-Schlüssel |
YTLXXJFDHBDYDC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(F)Cl)(F)F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


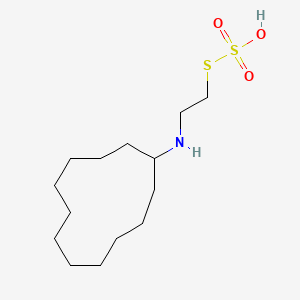
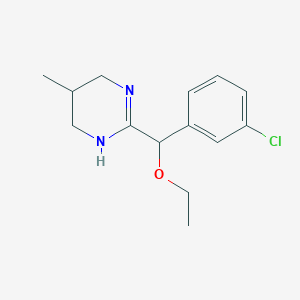
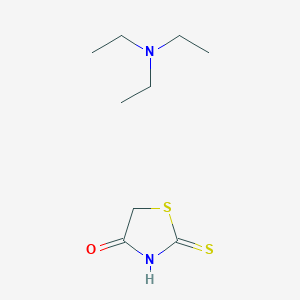
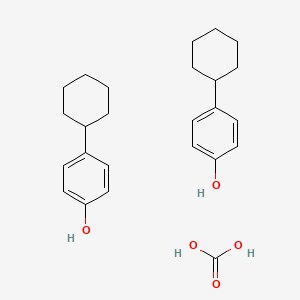
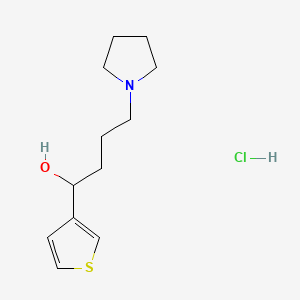
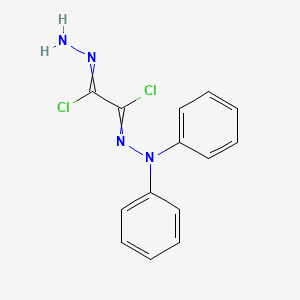
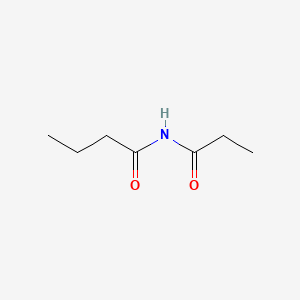
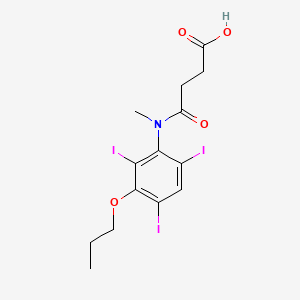

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
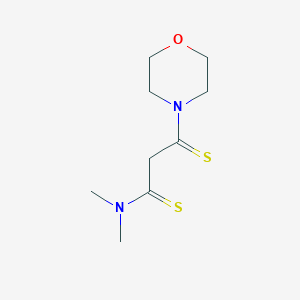
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
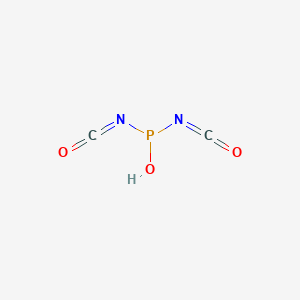
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
